5-Bromo-3-methylpyrazine-2-carbaldehyde
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Overview
Description
5-Bromo-3-methylpyrazine-2-carbaldehyde is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a pyrazine ring, a bromine atom, a methyl group, and a formyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of 3-methylpyrazine-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formylation: Another method involves the formylation of 5-bromo-3-methylpyrazine using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Heterocyclic compounds with different substituents.
Scientific Research Applications
5-Bromo-3-methylpyrazine-2-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-methylpyrazine-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in biological systems or its use in chemical synthesis.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine-3-carbaldehyde
3-Methylpyrazine-2-carbaldehyde
5-Bromo-3-methylpyrazine
Uniqueness: 5-Bromo-3-methylpyrazine-2-carbaldehyde is unique due to its specific combination of functional groups and its bromine atom, which allows for diverse chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1393576-69-6 |
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Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-3-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c1-4-5(3-10)8-2-6(7)9-4/h2-3H,1H3 |
InChI Key |
DHPKMNWJPCRSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C=O)Br |
Origin of Product |
United States |
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